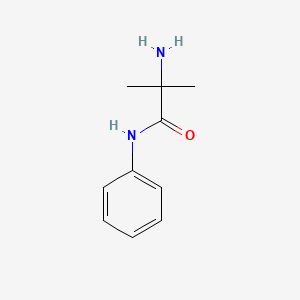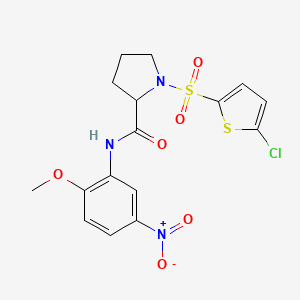![molecular formula C29H31N3O4 B2503711 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018163-92-2](/img/structure/B2503711.png)
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of polyimides derived from aromatic diamine monomers, such as those mentioned in the papers, the synthesis typically involves a two-step method starting with the formation of poly(amic acid)s followed by thermal or chemical imidization to form polyimides . For example, the synthesis of novel polyimides from 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) involves polycondensation with various aromatic dianhydrides . Similarly, the synthesis of 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, a pyridine-containing aromatic dianhydride monomer, is achieved through a series of reactions including nitro displacement, acidic hydrolysis, and cyclodehydration .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their properties and reactivity. For instance, the structure of 2-(pyridin-2-yl)-1H-benzimidazole derivatives has been characterized by NMR spectroscopy, and their crystal structures have been determined . The molecular structures of three N-Aryl-Substituted 3-hydroxypyridin-4-ones have also been elucidated, showing that they form mutually hydrogen-bonded dimeric pairs .
Chemical Reactions Analysis
The reactivity of organic compounds is often studied in the context of their potential applications. For example, the reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants was examined by studying the kinetics of radical-initiated styrene autoxidations . The synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole involved a series of reactions including halogenation and condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds are key to their practical applications. Polyimides derived from aromatic diamine monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen and glass-transition temperatures ranging from 208–324 °C . The polyimides also possess low dielectric constants, which is advantageous for certain applications . The novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones synthesized by condensation reactions give thermally stable highly colored photochromes .
Case Studies
The papers provide insights into the synthesis and properties of various organic compounds, but do not detail specific case studies. However, the biological activity of 2-(pyridin-2-yl)-1H-benzimidazole derivatives against Gram-positive bacteria suggests potential applications in antimicrobial treatments . The stability and reactivity of pyridinols as antioxidants could be relevant in the development of new drugs or protective agents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has extensively explored the synthesis and characterization of various compounds, demonstrating methodologies that might be applicable to the synthesis of "4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one". For instance, studies have detailed the creation of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, highlighting processes that could potentially be relevant for synthesizing and characterizing structurally similar compounds (Wang et al., 2006), (Wang et al., 2006).
Chemical Reactions and Properties
Several studies have focused on the chemical reactions and properties of compounds with similar frameworks, offering insights into how "this compound" might react under different conditions. The synthesis and reactivity of some pyridinols as antioxidants have been explored, revealing significant antioxidant properties that could be analogous in structurally related compounds (Wijtmans et al., 2004).
Potential Biological Activities
The search for new compounds often includes the investigation of their biological activities. For example, the study of pyrimidine derivatives for their antifungal effects illustrates how chemical compounds can be evaluated for potential therapeutic uses (Jafar et al., 2017). Similarly, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography indicate the diverse potential applications in medical research (Fookes et al., 2008).
Propiedades
IUPAC Name |
4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-8-6-9-20(2)28(19)36-18-23(33)17-32-26-13-5-4-12-25(26)30-29(32)21-14-27(34)31(16-21)22-10-7-11-24(15-22)35-3/h4-13,15,21,23,33H,14,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQWCNYTXRRWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)


![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)
![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)
![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)
![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)
![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)
![N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2503648.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)